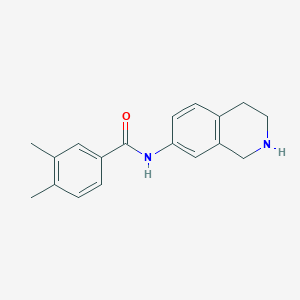
4-Chloro-3-(cyclopropanecarbonylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(cyclopropanecarbonylamino)benzamide, also known as CC3, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may alter the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have neuroprotective effects by reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have low toxicity, making it a safe compound to use in experiments.
However, there are also limitations to the use of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide may vary depending on the type of cell or tissue being studied, which can make it challenging to generalize the results.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-3-(cyclopropanecarbonylamino)benzamide. One potential area of investigation is its use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide and to identify its specific targets in cells. Finally, research is needed to determine the safety and efficacy of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide in animal models and in clinical trials.
Synthesemethoden
4-Chloro-3-(cyclopropanecarbonylamino)benzamide can be synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanecarbonyl chloride, followed by reduction with iron powder and treatment with ammonia. This reaction yields 4-Chloro-3-(cyclopropanecarbonylamino)benzamide as a white crystalline solid with a melting point of 222-224°C.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-chloro-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-4-3-7(10(13)15)5-9(8)14-11(16)6-1-2-6/h3-6H,1-2H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJRSGEFFOWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(cyclopropanecarbonylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)

![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)

